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molecular formula C11H9NO2 B1642729 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Cat. No. B1642729
M. Wt: 187.19 g/mol
InChI Key: LNKSDVZZMDJUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390541

Procedure details

The 1-methyl-3-hydroxymethyl-4(1H)-quinolone from preparation 1 (18.9 g) was dissolved in DMF (300 ml) and activated manganese dioxide (280 g), added. The mixture was stirred at 80° C. for 16 hours, after which t.l.c. showed the reaction to be complete. The reaction mixture was filtered, the filtrates evaporated to dryness, and the solid residue washed with water to give the desired product 1-methyl-3-formyl-4(1H)-quinolone, m.p. 210°-212° C.
Name
1-methyl-3-hydroxymethyl-4(1H)-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
280 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4]([CH2:13][OH:14])=[CH:3]1>CN(C=O)C.[O-2].[O-2].[Mn+4]>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4]([CH:13]=[O:14])=[CH:3]1 |f:2.3.4|

Inputs

Step One
Name
1-methyl-3-hydroxymethyl-4(1H)-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C(C2=CC=CC=C12)=O)CO
Name
1
Quantity
18.9 g
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
280 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrates evaporated to dryness
WASH
Type
WASH
Details
the solid residue washed with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C=C(C(C2=CC=CC=C12)=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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